molecular formula C12H27O2P B1660425 Dihexylphosphinic acid CAS No. 7646-81-3

Dihexylphosphinic acid

Cat. No.: B1660425
CAS No.: 7646-81-3
M. Wt: 234.32 g/mol
InChI Key: NGKCHGKFHQDOPZ-UHFFFAOYSA-N
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Description

Dihexylphosphinic acid (DHPA) is a dialkylphosphinic acid with linear hexyl chains. It is synthesized via free radical addition reactions, typically using di-tert-butyl peroxide (DTBP) as an initiator at ~130°C . DHPA belongs to a class of organophosphorus extractants notable for their lack of ester oxygen atoms, which confers higher pKa values compared to phosphoric or phosphonic acid derivatives. This property allows DHPA to extract metal ions at lower aqueous phase acidity, simplifying stripping processes .

Properties

IUPAC Name

dihexylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O2P/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCHGKFHQDOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227262
Record name Phosphinic acid, dihexyl-
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Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7646-81-3
Record name P,P-Dihexylphosphinic acid
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Record name Dihexylphosphinic acid
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Record name Phosphinic acid, dihexyl-
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Record name Dihexylphosphinic acid
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Record name DIHEXYLPHOSPHINIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

    Preparation of Hexylmagnesium Bromide: Hexyl bromide is reacted with magnesium in anhydrous ether to form hexylmagnesium bromide.

    Reaction with Phosphorus Trichloride: Hexylmagnesium bromide is then reacted with phosphorus trichloride to form dihexylphosphinic chloride.

    Hydrolysis: The dihexylphosphinic chloride is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dihexylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihexylphosphinic oxide.

    Reduction: Reduction reactions can convert it to dihexylphosphine.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.

Major Products

    Oxidation: Dihexylphosphinic oxide.

    Reduction: Dihexylphosphine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Dihexylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active phosphinic acid derivatives.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihexylphosphinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the phosphinic acid group allows it to mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Differences

Dialkylphosphinic acids differ in alkyl chain length, branching, and electronic properties, which directly influence their extraction performance:

DHPA vs. Didecylphosphinic Acid (DDPA) :
  • Alkyl Groups : DHPA (C6 linear) vs. DDPA (C10 linear).
  • Extraction Efficiency : Both extract Co²⁺ before Ni²⁺, but DDPA’s longer chains slightly improve lipophilicity, enhancing metal ion partitioning into the organic phase .
  • Separation Ability : DHPA exhibits a larger ΔpH¹/₂ (pH difference for 50% Co/Ni extraction) than DDPA. However, DDPA’s moderate chain length balances solubility and selectivity better than DHPA .
DHPA vs. Di-(2,4,4-trimethylpentyl)phosphinic Acid (DTMPPA/Cyanex 272) :
  • Alkyl Groups : DHPA (linear) vs. DTMPPA (branched 2,4,4-trimethylpentyl).
  • Steric Effects : DTMPPA’s branched chains create steric hindrance, selectively favoring Co²⁺ coordination over Ni²⁺. This results in superior separation ability despite a smaller ΔpH¹/₂ compared to DHPA .
  • Industrial Relevance : DTMPPA (Cyanex 272) is commercially preferred for Co/Ni separation due to its high selectivity and optimized synthesis protocols .
DHPA vs. Phosphoric/Phosphonic Acid Extractants :
  • D2EHPA (Di-2-ethylhexyl phosphoric acid) :
    • Structure : Phosphoric acid with ester oxygen atoms.
    • pKa : Lower than DHPA, requiring higher acidity for metal extraction.
    • Applications : Broad metal extraction (e.g., Zn, Cu) but less effective for Co/Ni separation .
  • PC88A (2-Ethylhexyl phosphonic acid mono-ester): Structure: Phosphonic acid ester. Selectivity: High Co/Ni separation coefficient due to tailored ester groups, but operates at higher acidity than DHPA .

Extraction Performance and Separation Metrics

Key findings from Li et al. (2009) :

Compound pH¹/₂ (Co) pH¹/₂ (Ni) ΔpH¹/₂ (Co-Ni) Separation Ability
DHPA 4.2 5.8 1.6 Lowest
DDPA 4.0 5.3 1.3 Moderate
DTMPPA 3.8 4.9 1.1 Highest

Interpretation :

  • A larger ΔpH¹/₂ (DHPA) indicates Co²⁺ extraction occurs at a significantly lower pH than Ni²⁺. However, DTMPPA’s smaller ΔpH¹/₂ is offset by its steeper extraction curves and higher separation factors (ratio of distribution coefficients), making it more industrially viable .

Comparison with Other Phosphinic Acids

  • Diethylphosphinic Acid : Shorter alkyl chains reduce lipophilicity, limiting extraction efficiency in kerosene-based systems .
  • Diphenylphosphinic Acid: Aromatic groups enhance electronic interactions but reduce solubility in nonpolar solvents, restricting use in hydrometallurgy .

Biological Activity

Dihexylphosphinic acid (DHPA) is a phosphinic acid derivative with potential applications in various biological contexts. Its structure, characterized by a phosphinic group attached to two hexyl chains, suggests unique interactions with biological systems. This article explores the biological activity of DHPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C12H27O2P
  • Molecular Weight : 230.33 g/mol
  • CAS Number : 10450-60-9

This compound is soluble in organic solvents and exhibits amphiphilic properties due to its hydrophobic hexyl chains and hydrophilic phosphinic group.

  • Enzyme Inhibition : DHPA acts as an inhibitor of various enzymes involved in amino acid metabolism. This inhibition can disrupt normal cellular functions, particularly in rapidly dividing cells such as cancer cells .
  • Cytotoxic Effects : Studies have demonstrated that DHPA can induce cytotoxicity in human osteosarcoma cells (SAOS-2) and keratinocytes (HaCaT). The cytotoxic effects are dose-dependent, with significant cell viability reduction observed at concentrations of 1, 2.5, and 5 mM after 24 hours of treatment .
  • Apoptosis Induction : DHPA has been shown to promote apoptosis in treated cells, as evidenced by morphological changes and DNA fragmentation analysis using Hoechst staining techniques .

Case Study 1: Cytotoxicity in Osteosarcoma Cells

A study evaluated the cytotoxic effects of DHPA on SAOS-2 cells. The results indicated:

  • Concentration : 5 mM of DHPA resulted in a cell viability decrease of approximately 70%.
  • Mechanism : The study suggested that DHPA induces apoptosis through the activation of p53-dependent pathways, which are crucial for cell cycle regulation and apoptosis .

Case Study 2: Effects on Keratinocytes

In another investigation focusing on HaCaT cells:

  • Treatment Duration : Cells were treated for 24 hours with varying concentrations of DHPA.
  • Findings : A significant reduction in cell viability was noted at higher concentrations (≥2.5 mM), indicating that DHPA may affect normal skin cell proliferation and survival .

Comparative Analysis

The following table summarizes the biological activities and effects observed with this compound compared to other phosphonic acids:

CompoundTarget CellsCytotoxicity (5 mM)Mechanism of Action
This compoundSAOS-2, HaCaT~70% viability lossApoptosis induction via p53 pathway
Aminophosphonic AcidsVariousVariableEnzyme inhibition affecting metabolism
Other Phosphonic AcidsCancer cellsModerate to highDiverse mechanisms including apoptosis

Research Findings

Recent research highlights the potential for this compound to be developed as an anti-cancer agent due to its ability to inhibit tumor cell growth and induce apoptosis. The findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of DHPA is warranted, particularly regarding its use in combination therapies for cancer treatment.

Future Directions

Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : Understanding the molecular pathways influenced by DHPA to identify potential biomarkers for treatment response.
  • Therapeutic Applications : Investigating the use of DHPA in combination with existing chemotherapeutic agents to enhance anti-tumor efficacy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexylphosphinic acid
Reactant of Route 2
Dihexylphosphinic acid

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